5-Fluoro-1-methylpyrazole-4-sulfonyl chloride
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Description
Synthesis Analysis
The synthesis of compounds closely related to 5-Fluoro-1-methylpyrazole-4-sulfonyl chloride, such as 4-fluoroisoquinoline-5-sulfonyl chloride, involves minimizing steric repulsion between chlorosulfonyl groups and neighboring atoms to achieve desired molecular conformations (Ohba, Gomi, Ohgiya, & Shibuya, 2012). Another related synthesis approach developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrating the potential for creating multifunctional materials through [3+2] cycloaddition, illustrating the versatility in synthesizing fluorinated sulfonyl compounds (Leng & Qin, 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds highlights significant aspects such as intramolecular hydrogen bonding and the impact of substituents on molecular conformation. For instance, in derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, the orientation of sulfonyl oxygen atoms and the steric effects induced by bulky substituents play crucial roles in defining the molecular geometry (Ohba et al., 2012).
Chemical Reactions and Properties
5-Fluoro-1-methylpyrazole-4-sulfonyl chloride participates in a variety of chemical reactions, including oxidative cross-coupling and fluorometric determinations. The compound's reactivity towards different reagents and conditions highlights its utility in synthetic chemistry and analytical applications (Senadi, Hu, Lu, Garkhedkar, Vandavasi, & Wang, 2015); (Elokely, Eldawy, Elkersh, & El-Moselhy, 2012).
Physical Properties Analysis
The physical properties of 5-Fluoro-1-methylpyrazole-4-sulfonyl chloride and related compounds, such as thermal stability and crystal structure, are crucial for understanding their behavior under different conditions. The thermal stability and crystallographic analysis provide insights into the compound's stability and potential applications in materials science (Miao, Yan, & Zhao, 2010).
Chemical Properties Analysis
The chemical properties of 5-Fluoro-1-methylpyrazole-4-sulfonyl chloride, such as its reactivity in synthesis and transformations, are of significant interest. Research on sulfonyl fluorides versus chlorides in synthesis highlights the compound's versatility and potential in creating a variety of sulfonamide derivatives, underscoring its importance in organic synthesis and pharmaceutical applications (Bogolubsky, Moroz, Mykhailiuk, Pipko, Konovets, Sadkova, & Tolmachev, 2014).
Scientific Research Applications
Anticonvulsant and Antispastic Properties
5-Fluoro-1-methylpyrazole-4-sulfonyl chloride, a derivative of 4-methylpyrazole, exhibits properties that are significant in the field of medicinal chemistry. One of its derivatives, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, demonstrated selective antagonism against strychnine-induced convulsions in mice, suggesting its potential as an anticonvulsant. Interestingly, this compound also showed potential as an antispastic agent by reducing the occurrence of hyperreflexia in rats with spinal transections, indicating its possible application in managing conditions like spasticity (Kane et al., 1994).
Alcohol Dehydrogenase Inhibition for Poison Treatment
4-Methylpyrazole, closely related to 5-Fluoro-1-methylpyrazole-4-sulfonyl chloride, is primarily known for its inhibition of alcohol dehydrogenase. This property makes it a potential antidote for methanol and ethylene glycol poisoning. Studies have shown that it can be safely administered in humans and effectively prevents the toxic effects of methanol and ethylene glycol by inhibiting their metabolism (Jacobsen et al., 1988). Moreover, the substance's interaction with alcohol suggests that it might prolong the therapeutic blood levels of 4-MP in the body, which could have clinical implications (Jacobsen et al., 1996).
Therapeutic Applications in Visual Impairments
Another intriguing application of 4-methylpyrazole (4-MP) is its investigation as a potential therapeutic agent for Stargardt disease, a genetic eye disorder. While the study concluded that 4-MP does not significantly inhibit the human visual cycle to be considered as a clinical treatment for Stargardt disease, it highlighted the importance of further testing to explore other potential therapeutic effects (Jurgensmeier et al., 2007).
properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNNITUSYTIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
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